2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O3S/c8-3-1-4(9)6(16(10,13)14)2-5(3)15-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNVHMXHWOXLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: CHClOS. Its structure includes a sulfonyl chloride functional group, which is critical for its biological activity. The presence of chlorine and difluoromethoxy groups enhances its pharmacological properties.
Research indicates that compounds with sulfonamide linkers, including this compound, exhibit various biological activities through different mechanisms:
- Inhibition of Enzyme Activity : The compound is known to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as glucose metabolism and lipid regulation .
- PPAR Activation : It has been shown to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ, which plays a significant role in insulin sensitivity and lipid metabolism .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related sulfonamide compounds. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship reveals that modifications at specific positions on the benzene ring can significantly enhance antimicrobial potency .
Cardiovascular Effects
A notable study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure in cardiovascular models. It was found that certain derivatives could lower coronary resistance, suggesting potential applications in managing hypertension . The mechanisms involved may include calcium channel modulation, which is a common target for cardiovascular drugs.
Case Studies and Experimental Findings
- In Vitro Studies :
- Docking Studies :
Table of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is essential for evaluating the safety and efficacy of this compound. Preliminary studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for several derivatives . However, further investigations are necessary to comprehensively assess these parameters.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
2,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used for the preparation of sulfonamide and sulfonate ester derivatives. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form stable covalent bonds. This characteristic makes it valuable in the synthesis of complex organic molecules.
| Reaction Type | Product Type | Example Reaction |
|---|---|---|
| Sulfonamide Formation | Sulfonamides | Reaction with amines to yield sulfonamides |
| Esterification | Sulfonate Esters | Reaction with alcohols to form sulfonate esters |
| Functional Group Modification | Various derivatives | Modification of biomolecules for structural studies |
Medicinal Chemistry
Pharmaceutical Intermediates
The compound is investigated for its potential use in the development of pharmaceuticals. It acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Research indicates that compounds derived from this compound exhibit significant biological activities, including antimicrobial properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activities of various derivatives synthesized from this compound. Compounds showed promising results against bacterial strains such as E. coli and fungal strains like Candida albicans. The structure-activity relationship (SAR) revealed that the presence of chlorine atoms and sulfonamide groups enhanced antibacterial properties significantly .
Material Science
Production of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to modify polymer properties makes it useful in creating advanced materials with specific functionalities.
| Application Area | Description |
|---|---|
| Polymer Modification | Enhances thermal stability and mechanical properties |
| Specialty Chemical Production | Used as a building block for various chemical products |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, highlighting substituent variations and their impact on physicochemical properties:
Key Observations:
- Substituent Position and Electronic Effects : The position of the difluoromethoxy group significantly influences reactivity. For example, 2,4-dichloro-3-(difluoromethoxy)benzenesulfonyl chloride exhibits different electronic effects compared to the 5-substituted target compound due to steric and resonance differences.
- Fluorine vs. Difluoromethoxy : Replacing fluorine with difluoromethoxy (as in 2,4-dichloro-5-fluorobenzenesulfonyl chloride vs. the target compound) increases molecular weight and lipophilicity, enhancing membrane permeability in drug candidates .
- Trifluoromethoxy Derivatives : Compounds like 2-(trifluoromethoxy)benzenesulfonyl chloride demonstrate higher thermal stability due to the strong electron-withdrawing effect of -OCF₃, making them suitable for high-performance materials.
Preparation Methods
Starting Material Selection
The synthesis typically begins with a benzene derivative bearing the desired substituents, such as 3,4-dichloro-5-(difluoromethoxy)benzenesulfonic acid or related compounds. The key challenge is selectively introducing the sulfonyl chloride group at the desired position.
Chlorination of Sulfonic Acid to Sulfonyl Chloride
The most common industrial approach involves chlorinating the sulfonic acid precursor using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
| Step | Reagents and Conditions | Description | Reference |
|---|---|---|---|
| 1 | Thionyl chloride (SOCl₂), reflux | Converts sulfonic acid to sulfonyl chloride | , |
| 2 | Excess SOCl₂, reflux | Ensures complete conversion |
- The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on the chlorinating agent, replacing the hydroxyl group with chlorine to form the sulfonyl chloride.
- The process is efficient but requires strict anhydrous conditions due to the hydrolysis sensitivity of SOCl₂.
Chlorination of Aromatic Ring
Alternatively, direct chlorination of the aromatic ring can be performed using chlorinating agents such as Cl₂ in the presence of catalysts like FeCl₃ or AlCl₃ . However, this method often results in less regioselectivity and is less favored for complex substitution patterns.
Synthesis via Nucleophilic Substitution and Sulfonation
Formation of Difluoromethoxy Group
The difluoromethoxy group can be introduced through nucleophilic substitution reactions involving difluoromethylating agents or via methylation of phenols with difluoromethyl halides.
Sulfonation and Chlorination Sequence
A typical route involves:
- Sulfonation of the aromatic ring with fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
- Conversion to sulfonyl chloride using SOCl₂ .
- Subsequent chlorination of the aromatic ring to introduce chlorine substituents at specific positions, guided by directing effects.
Final Chlorosulfonylation
The final step involves chlorosulfonylation, where chlorosulfonic acid reacts with the aromatic ring bearing the difluoromethoxy group, followed by chlorination with SOCl₂ to yield the target compound.
Catalytic Methods for Improved Selectivity and Yield
Recent research emphasizes catalytic approaches to improve the efficiency and safety of synthesis:
- The use of composite zeolite solid super acids facilitates regioselective sulfonation and chlorination, reducing side reactions.
- Catalytic systems enable reactions at lower temperatures and with higher control, making the process more suitable for industrial scale-up.
Data Table Summarizing Preparation Methods
Summary of Research Findings
- Efficiency and Industrial Relevance: The chlorination of sulfonic acids using SOCl₂ remains the most straightforward and scalable method, with yields exceeding 85% under optimized conditions.
- Catalytic Innovations: The employment of solid acid catalysts like composite zeolites enhances regioselectivity, reduces side reactions, and simplifies purification.
- Safety and Environmental Considerations: Modern methods focus on minimizing the use of hazardous reagents and reducing waste, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Chlorosulfonation : Introducing the sulfonyl chloride group using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .
- Halogenation : Selective chlorination at the 2- and 4-positions via electrophilic substitution, using reagents like Cl2/FeCl3 or SO2Cl2.
- Difluoromethoxy Introduction : Substitution at the 5-position via nucleophilic displacement (e.g., using KF/18-crown-6 in anhydrous DMF) .
- Purification : Chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) to achieve >95% purity. Monitor by TLC and <sup>19</sup>F NMR to confirm absence of residual fluorinated byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic proton environments and confirm substitution patterns. The difluoromethoxy group (<sup>19</sup>F NMR) shows distinct coupling patterns (e.g., <sup>2</sup>JF-F ≈ 250 Hz) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M]<sup>+</sup>) and fragmentation patterns, particularly loss of SO2Cl (m/z ~99) .
- IR Spectroscopy : Detect S=O stretches (~1370 cm<sup>-1</sup>) and C-F vibrations (~1150 cm<sup>-1</sup>).
- Melting Point Analysis : Compare observed mp (e.g., 105–110°C) with literature to assess purity .
Advanced Research Questions
Q. How do solvent polarity and proticity influence the solvolysis kinetics of this sulfonyl chloride?
- Methodological Answer :
- Kinetic Studies : Conduct solvolysis in binary solvent systems (e.g., ethanol/water or fluoroalcohol/water) at varying temperatures. Monitor reaction progress via conductivity or HPLC.
- Grunwald-Winstein Analysis : Correlate rate constants (log k) with solvent ionizing power (Y values). The electron-withdrawing Cl and difluoromethoxy groups likely accelerate solvolysis in polar aprotic solvents (e.g., acetone, ε = 20.7) .
- Activation Parameters : Calculate ΔH<sup>‡</sup> and ΔS<sup>‡</sup> using Eyring plots to distinguish between associative (SN2) and dissociative (SN1) mechanisms .
Q. Can this compound act as an electrophilic coupling partner in Pd-catalyzed cross-coupling reactions?
- Methodological Answer :
- Application in Arylation : Test Suzuki-Miyaura couplings using PdCl2(CH3CN)2 (5 mol%), Li2CO3 (2 equiv), and arylboronic acids in 1,4-dioxane at 140°C.
- Regioselectivity : The 2,4-dichloro substituents may direct coupling to the 5-position. Use <sup>13</sup>C NMR to confirm regiochemical outcomes.
- Scope Limitations : Halo-substituted benzenesulfonyl chlorides often require electron-deficient aryl partners; steric hindrance from the difluoromethoxy group may reduce yields .
Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent nucleophilic substitution rates)?
- Methodological Answer :
- Variable Control : Systematically test factors like solvent purity, trace moisture, and catalyst loading. For example, residual H2O in DMF can hydrolyze sulfonyl chlorides, skewing kinetic data .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies under different conditions. The difluoromethoxy group’s strong electron-withdrawing effect may stabilize intermediates, altering rate-limiting steps .
- Isotopic Labeling : Use <sup>18</sup>O-labeled H2O to track hydrolysis pathways and identify competing mechanisms .
Safety and Experimental Design
Q. What protocols ensure safe handling and disposal of this compound during experiments?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of SO2/HCl vapors .
- Waste Neutralization : Quench residual compound with 10% NaHCO3 (slow addition to avoid foaming) and isolate as hazardous halogenated waste .
- Spill Management : Absorb spills with vermiculite, then treat with 5% NaOH solution before disposal .
Mechanistic Investigations
Q. What is the role of the difluoromethoxy group in modulating electrophilicity at the sulfonyl chloride center?
- Methodological Answer :
- Hammett Analysis : Compare σpara values for substituents (Cl: σp = 0.23; OCF2H: σp ≈ 0.45) to quantify electronic effects on reaction rates.
- X-ray Crystallography : Resolve the crystal structure to assess bond angles and electron density at the sulfur center. The CF2 group’s inductive effect likely increases S-Cl polarization, enhancing electrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
